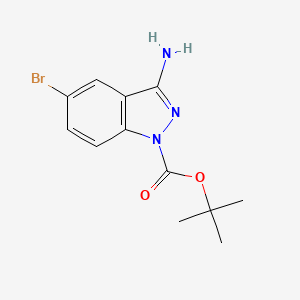
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, also known as Fluorodioxolane (FDOX), is an organic compound with a molecular formula of C7H6F2O2. It is a colorless liquid with a boiling point of 128°C and a molecular weight of 166.12 g/mol. FDOX has been used extensively in scientific research due to its wide range of applications. It is a versatile compound that can be used in a variety of ways, including as a solvent, a reactant, and a reagent.
Mecanismo De Acción
FDOX is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, FDOX can act as a reactant in organic synthesis, as a solvent, or as a reagent. For example, when used as a reactant, FDOX can react with other compounds to form polymers or pharmaceuticals. When used as a solvent, FDOX can dissolve other compounds, allowing them to be more easily manipulated. When used as a reagent, FDOX can facilitate the formation of desired compounds.
Biochemical and Physiological Effects
FDOX is a relatively non-toxic compound and is generally considered to be safe. It has been shown to have low acute toxicity and is not considered to be a carcinogen. Additionally, FDOX has been shown to have no effect on the reproductive system of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDOX has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe for use in laboratory settings. Additionally, it is a versatile compound that can be used in a variety of ways. However, FDOX does have some limitations. It is a relatively expensive compound, making it less cost-effective for use in large-scale experiments. Additionally, FDOX is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
For FDOX research include the development of new synthesis methods, the development of new polymers, the development of new pharmaceuticals, and the exploration of new applications. Additionally, further research should be done to investigate the potential toxicity of FDOX and to explore potential environmental applications.
Métodos De Síntesis
The synthesis of FDOX is relatively simple and can be accomplished by a number of different methods. One of the most commonly used methods is the reaction of 1,3-dichloro-2-fluoro-2-propanol with dimethyl sulfoxide in the presence of sodium hydroxide. This reaction yields a mixture of FDOX and 1,3-dichloro-2-fluoro-2-propanol, which can be separated by distillation.
Aplicaciones Científicas De Investigación
FDOX has a wide range of applications in scientific research. It is a commonly used solvent and reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Additionally, FDOX is used as a reactant in the synthesis of polymers and has been used in the synthesis of polyurethanes and polyureas. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
Propiedades
IUPAC Name |
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXBPZBBFHPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

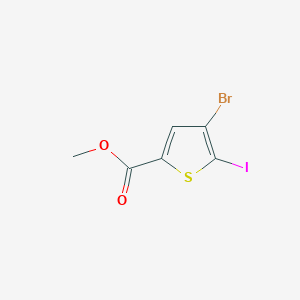
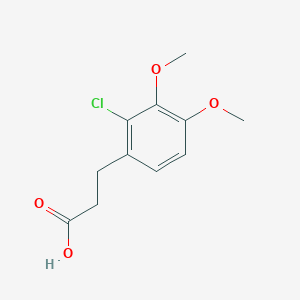
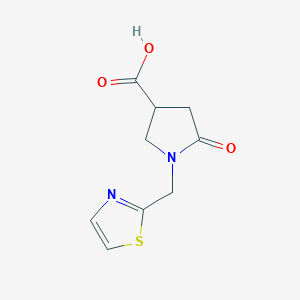

![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
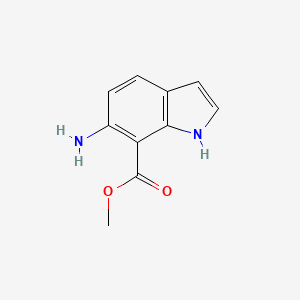


![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
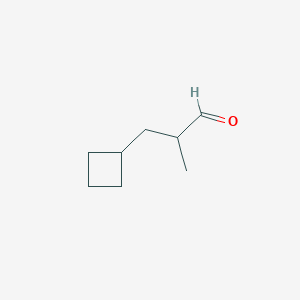
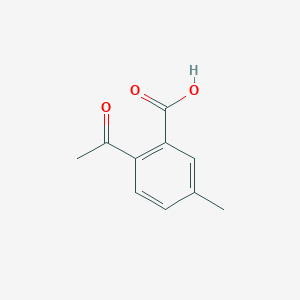
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)
